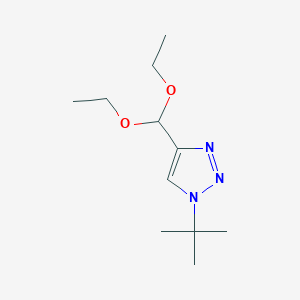

1-(tert-Butyl)-4-(diethoxymethyl)-1H-1,2,3-triazole

Description

1-(tert-Butyl)-4-(diethoxymethyl)-1H-1,2,3-triazole is a triazole derivative featuring a tert-butyl group at the 1-position and a diethoxymethyl substituent at the 4-position. The tert-butyl group confers steric bulk and metabolic stability, while the diethoxymethyl moiety enhances solubility in organic solvents, making it suitable for synthetic and pharmaceutical chemistry workflows.

Properties

IUPAC Name |

1-tert-butyl-4-(diethoxymethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c1-6-15-10(16-7-2)9-8-14(13-12-9)11(3,4)5/h8,10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSFPRWYDKUYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CN(N=N1)C(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(tert-Butyl)-4-(diethoxymethyl)-1H-1,2,3-triazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl azide and diethoxymethyl acetylene.

Cycloaddition Reaction: The key step in the synthesis is the 1,3-dipolar cycloaddition reaction between tert-butyl azide and diethoxymethyl acetylene. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and scalability. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds .

Chemical Reactions Analysis

1-(tert-Butyl)-4-(diethoxymethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(tert-Butyl)-4-(diethoxymethyl)-1H-1,2,3-triazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-4-(diethoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to modulation of their activity. The tert-butyl and diethoxymethyl groups may influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Triazoles

- Examples :

- 1-(2-Trifluoromethylbenzyl)-4-(2-trifluoromethylphenyl)-1H-1,2,3-triazole (4)

- 1-(3-Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole (6)

- Synthesis : CuAAC with fluorinated benzyl azides and terminal alkynes under microwave or solvent-free conditions.

- Yields : Up to 96% with excess alkyne .

- Properties : High lipophilicity due to trifluoromethyl/fluorophenyl groups; suitable for biological testing .

tert-Butyl-Containing Triazoles

- Examples :

- 1-(4-(tert-Butyl)benzyl)-4-fluoro-1H-1,2,3-triazole (3n)

- Methyl 1-(4-(4-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazol-1-yl)benzyl)pyrrolidine-3-carboxylate (8)

- Synthesis : CuAAC or nucleophilic substitution reactions.

- Yields : Moderate (50–62%) due to steric hindrance from tert-butyl groups .

- Applications : Drug intermediates for sphingosine-1-phosphate receptor agonists .

Diethoxymethyl-Substituted Triazoles

- Example: 5-Amino-1-(4-(diethoxymethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide (33)

- Synthesis: Reaction of 1-(azidomethyl)-4-(diethoxymethyl)benzene with sodium ethoxide and 2-cyanoacetamide .

- Properties : Enhanced solubility in polar organic solvents compared to fluorinated analogues.

Comparative Data Table

Key Observations

Synthetic Efficiency : Fluorinated triazoles achieve higher yields (up to 96%) compared to tert-butyl analogues (50–62%), likely due to reduced steric hindrance in the former .

Solubility and Reactivity :

- Diethoxymethyl groups improve solubility in organic media, whereas fluorinated/trifluoromethyl groups enhance lipophilicity .

- tert-Butyl groups increase metabolic stability but may reduce reaction rates in CuAAC due to steric effects .

Biological Relevance : Fluorinated triazoles are prioritized for biological testing, while tert-butyl derivatives are explored as drug intermediates .

Biological Activity

1-(tert-Butyl)-4-(diethoxymethyl)-1H-1,2,3-triazole is a member of the triazole family, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicine and agriculture. The unique substitution pattern on the triazole ring may impart distinct chemical and biological properties, making it a subject of various research studies.

- Molecular Formula: C_{11}H_{18}N_{4}O_{2}

- Molecular Weight: 226.29 g/mol

- CAS Number: 1257633-67-2

- Density: 1.1 g/cm³

- Boiling Point: Not specified

Antimicrobial Properties

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the compound's efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating its potential as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Triazoles are known to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. Studies have shown that certain triazole derivatives can induce apoptosis and cell cycle arrest in cancer cells by inhibiting TS activity. For instance, compounds with similar structures have demonstrated IC50 values ranging from 1.95 to 4.24 μM against various cancer cell lines .

The biological activity of this compound is believed to involve:

- Interaction with Enzymes: The triazole ring may interact with enzymes involved in metabolic pathways.

- Cell Cycle Modulation: Inducing cell cycle arrest and apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Production: Some studies suggest that these compounds can increase ROS levels, leading to oxidative stress in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:

| Compound Name | Biological Activity | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 2.97 | |

| Compound B | Antimicrobial | <10 | |

| Compound C | Antifungal | 5.00 |

This table illustrates that while many triazoles exhibit promising biological activities, the specific substitutions on the triazole ring can significantly influence their potency and selectivity.

Study on Anticancer Activity

In a recent study focusing on triazole derivatives as anticancer agents, researchers synthesized several compounds and evaluated their effects on lung cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than traditional chemotherapeutics like doxorubicin . The mechanism was attributed to their ability to disrupt cellular processes critical for tumor growth.

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial properties of various triazoles against pathogenic bacteria. The results showed that this compound exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting its potential application in treating bacterial infections .

Q & A

Basic: What are the optimal synthetic routes for 1-(tert-Butyl)-4-(diethoxymethyl)-1H-1,2,3-triazole?

Methodological Answer:

The synthesis of triazole derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, due to its regioselectivity and efficiency . For 1-(tert-butyl)-substituted triazoles, the tert-butyl group can be introduced via alkylation of pre-formed triazole intermediates or through direct cycloaddition using tert-butyl-substituted alkynes. Diethoxymethyl groups are typically incorporated via alkoxyalkylation post-cyclization or by using diethoxyacetylene precursors. Key parameters include:

- Catalyst: Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) for regioselective 1,4-disubstituted triazole formation .

- Solvent: Polar aprotic solvents (e.g., THF/water mixtures) enhance reaction rates .

- Yields: Reported yields range from 60–85% under optimized conditions .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during triazole synthesis?

Methodological Answer:

Competing side reactions (e.g., dimerization or over-alkylation) are influenced by steric hindrance from the tert-butyl group and the reactivity of diethoxymethyl precursors. Strategies include:

- Temperature Control: Lower temperatures (0–25°C) reduce undesired polymerization of diethoxyacetylene derivatives .

- Catalyst Loading: Excess Cu(I) (>10 mol%) can accelerate side reactions; stoichiometric optimization (5–7 mol%) balances selectivity and yield .

- Protecting Groups: Temporary protection of the diethoxymethyl moiety (e.g., as a silyl ether) prevents premature hydrolysis .

- Real-Time Monitoring: In-situ NMR or HPLC-MS tracks intermediate stability and reaction progression .

Basic: What spectroscopic techniques are critical for characterizing this triazole derivative?

Methodological Answer:

- ¹H/¹³C NMR: Assigns substitution patterns (e.g., tert-butyl singlet at ~1.2 ppm; triazole C-4 resonance at 145–150 ppm) .

- IR Spectroscopy: Confirms diethoxymethyl C-O stretches (1050–1150 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₂₁N₃O₂: theoretical 228.1708) .

Advanced: How can computational methods resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in biological activity (e.g., antimicrobial vs. inactive results) may arise from conformational flexibility or assay conditions. Methodological approaches include:

- Molecular Dynamics (MD) Simulations: Analyzes the stability of the diethoxymethyl group in aqueous vs. lipid environments .

- Docking Studies: Predicts binding poses with target proteins (e.g., cytochrome P450) to identify steric clashes caused by the tert-butyl group .

- QSAR Modeling: Correlates substituent electronic effects (e.g., diethoxy electron-donating groups) with activity trends across studies .

Advanced: How do solvent and pH affect the hydrolytic stability of the diethoxymethyl group?

Methodological Answer:

The diethoxymethyl group is prone to acid-catalyzed hydrolysis, impacting compound stability in biological assays. Key findings:

- pH Dependence: Hydrolysis rates increase below pH 5 (e.g., gastric conditions), forming formaldehyde and ethanol byproducts .

- Solvent Effects: Polar aprotic solvents (DMSO, DMF) stabilize the group, while protic solvents (MeOH, H₂O) accelerate degradation .

- Stabilization Strategies: Co-solvents (e.g., PEG-400) or formulation as lyophilized powders mitigate hydrolysis during storage .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Antimicrobial Screening: The triazole core inhibits fungal CYP51 enzymes, while the diethoxymethyl group enhances membrane permeability .

- Prodrug Design: The diethoxymethyl moiety serves as a hydrolyzable prodrug linker for controlled release of tertiary alcohols .

- In Vivo Studies: Radiolabeling (e.g., ¹⁴C at the tert-butyl position) tracks biodistribution and metabolism .

Advanced: How can crystallographic data resolve discrepancies in reported structural conformations?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) clarifies ambiguous NMR assignments (e.g., tert-butyl vs. isomeric substituents):

- Torsion Angles: Diethoxymethyl group orientation (e.g., gauche vs. anti) affects packing and solubility .

- Hydrogen Bonding: Intermolecular H-bonds between triazole N-2 and ethoxy oxygen stabilize specific polymorphs .

- Validation: Cross-referencing with DFT-optimized geometries reconciles experimental and computational data .

Advanced: What strategies address low yields in multi-step syntheses involving tert-butyl groups?

Methodological Answer:

- Stepwise Protection: Use of Boc (tert-butoxycarbonyl) groups for temporary protection, removed under mild acidic conditions .

- Microwave-Assisted Synthesis: Reduces reaction times for sterically hindered tert-butyl intermediates (e.g., 30 min vs. 24 h) .

- Flow Chemistry: Continuous processing minimizes intermediate degradation and improves scalability .

Basic: How is the purity of this compound validated for pharmacological studies?

Methodological Answer:

- HPLC-PDA: Purity >95% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

- Elemental Analysis: Matches calculated vs. experimental C/H/N/O percentages (e.g., C: 58.12%, H: 9.27%) .

- Thermogravimetric Analysis (TGA): Detects residual solvents or decomposition products above 150°C .

Advanced: How can contradictory cytotoxicity data across cell lines be systematically analyzed?

Methodological Answer:

- Dose-Response Curves: IC₅₀ values normalized to cell viability assays (MTT/XTT) identify cell-type-specific toxicity thresholds .

- Metabolomic Profiling: LC-MS/MS identifies metabolites (e.g., hydrolyzed diethoxymethyl products) influencing cytotoxicity .

- Transcriptomics: RNA-seq reveals upregulated efflux pumps (e.g., P-glycoprotein) in resistant cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.